N-Nitrosohydroxyproline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVBOWJCKJGCJM-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021042 | |
| Record name | N-Nitrosohydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30310-80-6 | |
| Record name | N-Nitrosohydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosohydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosohydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOHYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of N Nitrosohydroxyproline Formation
Endogenous Nitrosation Pathways of N-Nitrosohydroxyproline
Endogenous formation refers to the synthesis of NHPRO within the human body. This process is influenced by dietary intake of precursors, the body's physiological conditions, and the activity of resident microflora and mammalian cells. Nitrosating agents can be synthesized by bacteria and activated macrophages through the nitric oxide (NO) synthase pathway, allowing for nitrosation to occur in various body locations, particularly at sites of chronic infection or inflammation nih.gov.
The primary precursors for the endogenous formation of NHPRO are hydroxyproline (B1673980) and nitrite (B80452). Hydroxyproline is abundant in collagen and is therefore present in foods like meat, gelatin, and some dairy products nih.gov.
The nitrosating agent is primarily derived from dietary nitrate (B79036), which is abundant in vegetables (e.g., beets, celery, lettuce) and drinking water scispace.com. Ingested nitrate is absorbed into the bloodstream and a portion is secreted into saliva, where oral bacteria reduce it to nitrite europa.eu. This nitrite, upon being swallowed and reaching the acidic environment of the stomach, can form various nitrosating agents (e.g., nitrous acid, dinitrogen trioxide) that react with dietary hydroxyproline to form NHPRO nih.gov. Studies have demonstrated that the ingestion of amines or amino acids with nitrite or nitrate leads to the in vivo formation of N-nitroso compounds nih.govdfg.de. While much of the direct research has focused on N-nitrosoproline (NPRO), the mechanism is chemically similar for hydroxyproline.
Beyond the chemical nitrosation that occurs in the stomach, certain mammalian cells can directly catalyze the formation of N-nitroso compounds. Activated macrophages, a type of immune cell, are known to produce nitric oxide (NO) as part of the inflammatory response nih.gov. This NO can be converted into potent nitrosating agents. Research has demonstrated that stimulated mouse macrophages can nitrosate amino acids like proline and thioproline in vitro nih.gov. This macrophage-mediated nitrosation suggests a potential pathway for NHPRO formation, especially in tissues experiencing chronic inflammation where macrophages are persistently activated nih.govnih.gov. This mechanism indicates that NHPRO formation is not limited to the gastric environment and can occur at various sites within the body nih.gov.
Bacteria play a multifaceted role in the endogenous formation of NHPRO. Their primary contribution is the reduction of dietary nitrate to nitrite, a necessary precursor for nitrosation. This conversion is efficiently carried out by microbial nitrate reductases in the oral cavity and other body regions europa.eu.
Furthermore, some bacteria may be capable of directly catalyzing the nitrosation reaction itself, even at a neutral pH nih.gov. Studies have shown that certain bacterial enzymes, such as nitrate reductase in Escherichia coli, are closely associated with nitrosating activity nih.gov. This suggests that in environments like the gut, bacteria could potentially contribute to NHPRO formation not only by supplying nitrite but also by enzymatically facilitating the reaction between the nitrite and available hydroxyproline nih.govresearchgate.net.
Several physiological factors significantly influence the rate and extent of endogenous NHPRO formation.
pH: The acidity of the stomach is a major driver of chemical nitrosation. The optimal pH for the reaction of nitrite with secondary amines is typically in the acidic range (pH 3.0-4.0), which favors the formation of the active nitrosating agent, nitrous anhydride (B1165640) (N₂O₃) mdpi.com.
Precursor Concentration: The rate of formation is dependent on the concentration of the precursors. Kinetic studies on the analogous compound, N-nitrosoproline, have shown that the amount formed is proportional to the concentration of the amino acid and the square of the nitrite concentration researchgate.net.
Inhibitors and Catalysts: The presence of other dietary components can either inhibit or catalyze the nitrosation reaction.
Inhibitors: Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are potent inhibitors of nitrosation nih.gov. They act by rapidly reducing nitrosating agents before they can react with amino acids nih.gov. Phenolic compounds found in fruits, vegetables, and plant extracts also demonstrate strong inhibitory effects nih.govnih.gov.
Catalysts: Conversely, certain phenolic compounds, such as resorcinol (B1680541) and catechin, can catalyze nitrosation under specific conditions nih.gov. The presence of such catalysts can increase the rate of formation of N-nitroso compounds in vivo nih.gov.
Table 1: Factors Influencing Endogenous this compound (NHPRO) Formation
| Factor | Influence on Formation | Description |
|---|---|---|
| pH | Catalytic | Acidic conditions, particularly in the stomach (pH 3.0-4.0), significantly accelerate the chemical nitrosation reaction mdpi.com. |
| Nitrite Concentration | Enhancing | The rate of formation increases with the square of the nitrite concentration, making it a key limiting factor researchgate.net. |
| Hydroxyproline Conc. | Enhancing | The rate of formation is directly proportional to the concentration of available hydroxyproline. |
| Ascorbic Acid (Vit. C) | Inhibitory | Acts as a scavenger of nitrosating agents, preventing them from reacting with hydroxyproline nih.gov. |
| Phenolic Compounds | Varies | Can act as either inhibitors (e.g., chlorogenic acid) or catalysts (e.g., catechin, resorcinol) depending on the specific compound and conditions nih.govnih.gov. |
| Bacterial Activity | Enhancing | Bacteria reduce dietary nitrate to nitrite and may also possess enzymes that directly catalyze the nitrosation reaction nih.gov. |
| Macrophage Activity | Enhancing | Activated macrophages produce nitric oxide, which can lead to nitrosating agents, especially at sites of inflammation nih.govnih.gov. |
Exogenous Formation of this compound
Exogenous formation refers to the creation of NHPRO outside the body, primarily during the processing and preparation of food.
The addition of nitrite (or nitrate, which can be reduced to nitrite) as a curing agent in meat products is a common practice for preservation, color fixation, and flavor development nih.govresearchgate.net. This practice, however, creates the necessary conditions for the formation of N-nitroso compounds. The precursors—hydroxyproline from the meat's connective tissue and the added nitrite—are both present researchgate.net.
Despite the presence of precursors, the formation of non-volatile N-nitrosoamino acids like NHPRO in cured meats is complex and not well-documented. High temperatures during cooking, such as frying, can promote nitrosation reactions and the formation of various N-nitrosamines researchgate.netmdpi.com. However, some research on model systems has indicated that hydroxyproline may inhibit the formation of other related N-nitroso compounds, such as N-nitrosopyrrolidine researchgate.net. Another study investigating the formation of N-nitrosohydroxypyrrolidine (a potential, but distinct, decarboxylation product of NHPRO) in model systems found that while it could be formed from hydroxyproline under certain conditions, it was not detected in fried bacon researchgate.net. Therefore, while the potential for NHPRO to form in cured meats exists due to the presence of its precursors, its actual occurrence and the levels at which it might be present in consumer products are not clearly established in the scientific literature.
Formation During Food Processing (e.g., Cured Meats)
Influence of Heat Treatment and Cooking Temperatures
Heat plays a crucial role in the formation of N-nitrosamines. High temperatures, such as those used in frying or grilling, can significantly accelerate the chemical reactions that lead to the formation of these compounds. In the context of NHPRO, the decarboxylation of its precursor, this compound, is a key step that is promoted by heat. researchgate.net
Studies have shown that the method and temperature of cooking can have a profound impact on the levels of N-nitrosamines in food. For example, frying bacon at high temperatures is known to produce higher levels of N-nitrosopyrrolidine (NPYR), a related nitrosamine (B1359907), compared to other cooking methods. Research on cured meat has indicated that the formation of certain N-nitrosamines, such as N-nitrosodimethylamine (NDMA), is influenced by temperatures above 120°C, while the formation of NPYR is significantly affected by temperatures at or above 200°C. nih.gov
The process can involve the decarboxylation of N-nitrosoproline to form N-nitrosopyrrolidine, a reaction that is facilitated by elevated temperatures. researchgate.net This suggests that similar heat-induced decarboxylation could be a pathway for the formation of other nitrosamines from their N-nitroso amino acid precursors.
Table 2: Influence of Temperature on N-Nitrosamine Formation in Cured Meat
| Temperature | N-Nitrosamine Formation |
|---|---|
| < 120°C | Minimal formation of NDMA |
| > 120°C | Increased formation of NDMA nih.gov |
| < 200°C | Minimal formation of NPYR |
| ≥ 200°C | Significant formation of NPYR nih.gov |
Role of Other Food Components (e.g., Black Pepper, Iron, Haem)
The formation of N-nitroso compounds is not solely dependent on the presence of nitrite and amino acid precursors. Other components present in food can either promote or inhibit their formation.
Promoters:
Haem: Heme iron, found in red meat, has been shown to stimulate the endogenous formation of N-nitroso compounds in the gastrointestinal tract. nih.gov This catalytic effect is a significant factor in the association between red meat consumption and the formation of these compounds.
Iron: Non-heme iron can also play a role in promoting nitrosation reactions.
Inhibitors:
Ascorbic Acid (Vitamin C) and Erythorbic Acid: These compounds are commonly added to cured meat products to inhibit the formation of N-nitrosamines. They act by reducing nitrite to nitric oxide, which is less likely to participate in nitrosation reactions.
Polyphenols: Found in fruits, vegetables, and spices, polyphenols can also inhibit the formation of N-nitroso compounds. nih.gov
It is important to note that while some studies have investigated the role of various food components on the formation of N-nitrosamines in general, specific research on the direct impact of black pepper on NHPRO formation is limited in the provided search results. However, the broader understanding is that the complex matrix of food components can significantly influence the final concentration of N-nitroso compounds.
Formation in Environmental Matrices (e.g., Water)
N-nitroso compounds, including potentially NHPRO, can also be formed in environmental matrices such as water. This is a growing concern due to the presence of precursor compounds in wastewater and the use of certain disinfection methods.
The formation of N-nitrosamines in drinking water is often associated with the use of chloramine (B81541) as a disinfectant. syr.edu Secondary amines, which can be present in wastewater from various sources including pharmaceuticals, can react with chloramine to form N-nitrosamines. syr.edu While the provided information does not specifically detail the formation of NHPRO in water, the general mechanisms of N-nitrosamine formation are relevant.
The concentration of nitrate and nitrite in water can also influence the potential for N-nitrosamine formation. nih.gov In certain biological processes, such as dissimilatory nitrate/nitrite reduction to ammonium (B1175870) (DNRA) by bacteria, nitrous oxide (N2O) can be produced, and the concentrations of nitrate and nitrite have a linear correlation with this production. nih.gov This indicates that under specific environmental conditions, the precursors for nitrosation can be present and potentially lead to the formation of N-nitroso compounds.
Considerations in Pharmaceutical Products and Cosmetics
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers. These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or during the formulation and storage of the final drug product.
The formation of nitrosamines in pharmaceuticals can occur when secondary or tertiary amines are present in the starting materials, reagents, or solvents, and they come into contact with nitrosating agents, such as nitrites. Nitrite impurities can be present in excipients or can be formed from the degradation of other nitrogen-containing compounds. The World Health Organization (WHO) provides guidance on good manufacturing practices to prevent and control nitrosamine contamination in pharmaceutical products. who.int
Similarly, N-nitroso compounds can be found in cosmetic products. who.int The mechanisms of formation are analogous to those in other matrices, involving the reaction of amines with nitrosating agents. The presence of these compounds in products that are applied to the skin raises concerns about potential absorption and systemic exposure.
Metabolism and Biological Fate of N Nitrosohydroxyproline
Absorption and Distribution in Biological Systems
While specific data on the absorption and distribution of N-Nitrosohydroxyproline (NHPRO) are limited, information regarding similar N-nitrosamino acids suggests a pattern of ready absorption. Generally, N-nitroso compounds are readily and completely absorbed and distributed to various organs in experimental animals, with the liver being a primary site food.gov.ukunito.itnih.gov. Although much of the detailed research has focused on other N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosoproline (NPRO), the class of non-volatile N-nitrosamino acids, which includes NHPRO, is noted for its systemic absorption after oral administration nih.gov. The subsequent distribution throughout the body is anticipated, though specific tissue affinities for NHPRO are not well-documented.
Excretion Pathways and Kinetics (Urinary and Fecal)
The excretion of NHPRO is characterized by its rapid and largely unchanged elimination from the body, primarily through urine. When administered orally to rats, NHPRO is excreted almost quantitatively, with 88-96% of the dose being recovered unchanged in the urine and feces nih.gov. Urinary excretion is the predominant pathway, accounting for up to 90% of the administered dose for NHPRO and other similar N-nitrosamino acids food.gov.ukunito.itnih.gov. This high rate of excretion of the unmetabolized compound suggests that it does not significantly accumulate in the body. Biliary excretion is considered a minor pathway for this class of compounds food.gov.ukunito.itnih.gov. The rapid elimination kinetics are a key feature of NHPRO's biological fate.
Metabolic Stability and Biotransformation of NHPRO
This compound demonstrates significant metabolic stability. The compound is largely resistant to biotransformation in the body, which is evidenced by its excretion in a chemically unchanged form nih.gov. Unlike many other N-nitrosamines that undergo extensive metabolism, often through CYP-mediated oxidation to form reactive intermediates, NHPRO does not appear to follow this pathway to a significant extent unito.itnih.gov. This metabolic inertness is a defining characteristic of its toxicological profile. The fact that it is excreted almost quantitatively indicates that it does not serve as a substrate for major metabolic enzymes that would otherwise alter its chemical structure nih.gov.
Comparative Metabolism with Other N-Nitrosamino Acids (e.g., NPRO, NSAR)
The metabolic fate of NHPRO is very similar to that of other non-carcinogenic N-nitrosamino acids like N-nitrosoproline (NPRO) and N-nitrososarcosine (NSAR). All three compounds, when administered orally to rats, are largely excreted unchanged in the urine and feces nih.gov. Urinary excretion for all three can account for up to 90% of the dose food.gov.ukunito.itnih.gov.
A key distinction lies in the in vivo formation rate of these compounds from their precursor amino acids (hydroxyproline, proline, and sarcosine) and a nitrosating agent like nitrite (B80452). Studies have shown that the yield of N-nitrosamino acids formed endogenously and subsequently excreted in the urine follows a specific order. The formation rate of NHPRO is the highest, followed by NSAR, and then NPRO. This same order of reactivity is observed in in vitro nitrosation rate comparisons, suggesting that the mechanism of N-nitrosation in vivo is similar to that observed in laboratory settings nih.gov.
Table 1: Comparative Excretion of N-Nitrosamino Acids in Rats
| Compound | Percentage of Dose Excreted Unchanged (Urine and Feces) | Primary Excretion Route |
| This compound (NHPRO) | 88-96% nih.gov | Urine (up to 90%) food.gov.ukunito.itnih.gov |
| N-nitrosoproline (NPRO) | 88-96% nih.gov | Urine (up to 90%) food.gov.ukunito.itnih.gov |
| N-nitrososarcosine (NSAR) | 88-96% nih.gov | Urine (up to 90%) food.gov.ukunito.itnih.gov |
Table 2: Relative In Vivo Formation Yield of N-Nitrosamino Acids
| Compound | Relative Yield (Excreted in Urine) |
| This compound (NHPRO) | Highest |
| N-nitrososarcosine (NSAR) | Intermediate |
| N-nitrosoproline (NPRO) | Lowest |
| Source: Based on findings that the yield of nitrosamino acids formed in vivo and excreted in the urine increased in the order: NPRO < NSAR < NHPRO nih.gov. |
Toxicological Assessment and Carcinogenic Potential of N Nitrosohydroxyproline
Evaluation of Carcinogenicity Studies for NHPRO
The assessment of the carcinogenic potential of N-Nitrosohydroxyproline (NHPRO) is primarily based on a limited number of animal studies. These investigations form the foundation for understanding its toxicological profile.
The primary evidence regarding the carcinogenicity of NHPRO comes from a lifetime study conducted on Wistar rats. In this investigation, weanling rats were administered NHPRO orally. Despite receiving substantial weekly doses, the animals were observed for their entire lifespan and showed no tumorigenic effects attributable to the compound. nih.gov To validate the sensitivity of the experimental model, a positive control group was administered diethylnitrosamine, which, as anticipated, resulted in a high incidence of liver tumors (hepatomas). nih.gov This outcome underscores the lack of carcinogenic activity of NHPRO under the specific conditions of this study.
| Parameter | Details |
|---|---|
| Test Species | Wistar Rat |
| Test Compound | This compound (NHPRO) |
| Route of Administration | Oral |
| Duration of Observation | Lifetime |
| Primary Finding | No tumorigenic effect observed |
| Positive Control | Diethylnitrosamine (produced a high incidence of hepatomas) |
Furthermore, research indicates that N-nitrosamino acids, including NHPRO and the closely related N-Nitrosoproline (NPRO), are largely excreted unchanged in the urine and feces when administered orally to rats. researchgate.net This metabolic inertness helps explain the lack of carcinogenicity, as the compound is not retained or converted to a reactive species. However, it also means that the potential carcinogenicity of any metabolites, should they be formed under different conditions or in different species, remains unevaluated. Therefore, while the available data suggests a lack of carcinogenic effect, it is not comprehensive enough to definitively conclude safety under all possible exposure scenarios.
The structural feature that distinguishes non-carcinogenic N-nitrosamino acids like NHPRO from many potent carcinogenic N-nitrosamines is the presence of a carboxyl group. It is theorized that for such compounds to exert carcinogenic effects, they would first need to undergo metabolic decarboxylation. This chemical process would remove the carboxyl group, potentially yielding an unstable and reactive N-nitrosamine intermediate capable of alkylating DNA and initiating carcinogenesis.
However, the available evidence strongly suggests that this theoretical activation pathway does not occur to any significant extent for NHPRO in vivo. Studies have demonstrated that N-nitrosamino acids are almost quantitatively excreted from the body without being metabolized. researchgate.net This rapid and near-complete elimination in an unchanged form indicates that the necessary decarboxylation step to form a carcinogenic species is not a significant metabolic route in the models studied.
Genotoxicity and Mutagenicity Assessments of NHPRO
Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), a key mechanism in carcinogenesis. The assessment of NHPRO in this regard relies on data from closely related compounds and comparisons with other N-nitrosamines.
The toxicological profile of NHPRO contrasts sharply with that of many other well-studied N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These simple alkyl-nitrosamines are potent mutagens and carcinogens precisely because they are readily metabolized by cytochrome P450 enzymes into highly reactive electrophilic intermediates. mdpi.com These intermediates can form covalent adducts with DNA, leading to mutations and initiating cancer. mdpi.com
Numerous in vitro studies have demonstrated the genotoxicity of compounds like NDMA, NDEA, and N-nitrosopyrrolidine (NPYR) after metabolic activation. nih.govnih.govnih.gov In contrast, N-nitrosamino acids like NHPRO and NPRO lack this liability. Their chemical structure, featuring a polar carboxyl group, facilitates rapid excretion rather than metabolic activation. researchgate.net This fundamental difference in metabolic fate is the primary determinant of their differing genotoxic and carcinogenic potentials.
| Property | This compound (NHPRO) | Carcinogenic N-Nitrosamines (e.g., NDMA, NDEA) |
|---|---|---|
| Carcinogenicity in Animals | Negative in rat studies nih.gov | Potent carcinogens in multiple species, targeting liver, kidney, and respiratory tract mdpi.com |
| Requirement for Metabolic Activation | No; not significantly metabolized researchgate.net | Yes; require cytochrome P450-mediated activation to form reactive electrophiles mdpi.com |
| Genotoxicity / Mutagenicity (In Vitro) | Considered non-genotoxic (based on data from NPRO) nih.gov | Positive in multiple assays (e.g., Ames test, mammalian cell assays) with metabolic activation nih.govnih.gov |
| Primary Metabolic Fate | Rapidly excreted largely unchanged in urine and feces researchgate.net | Metabolized to alkylating agents that form DNA adducts mdpi.com |
Mechanistic Insights into NHPRO's Biological Activity
The carcinogenicity of N-nitroso compounds is not a direct effect of the parent compound itself but rather a consequence of its metabolic transformation. nih.gov This bioactivation is a critical step in converting the relatively inert N-nitrosamine into a potent carcinogen.
N-nitroso compounds are known to be carcinogenic in animal studies because they are converted in the body into potent electrophilic alkylating agents. nih.gov This transformation is a key step in the initiation of carcinogenesis. The metabolic activation of many N-nitrosamines is initiated by the enzymatic action of cytochrome P450s.
While the specific metabolic pathway for this compound is not extensively detailed in the provided search results, the general mechanism for N-nitrosamines involves the α-hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic hydroxylation results in the formation of an unstable α-hydroxynitrosamine. This intermediate then undergoes spontaneous decomposition, leading to the generation of a highly reactive electrophilic species, typically a diazonium ion. This electrophile is the ultimate carcinogenic metabolite that can react with nucleophilic centers in the cell.
The electrophilic intermediates generated from the metabolic activation of N-nitroso compounds readily react with cellular macromolecules, most critically with DNA. nih.govmdpi.com These reactions result in the formation of covalent addition products known as DNA adducts. The formation of DNA adducts is considered a central event in the initiation of carcinogenesis. mdpi.com
The interaction of these electrophilic alkylating agents with DNA can occur at various nucleophilic sites on the DNA bases. The specific types of DNA adducts formed can vary depending on the structure of the N-nitrosamine and the resulting electrophile. For some N-nitroso compounds, adducts have been identified at nitrogen and oxygen atoms of DNA bases.
While the specific DNA adduct profile for this compound is not detailed in the provided search results, the study of related compounds like N-nitrosopyrrolidine (NPYR) provides insights into the potential types of adducts that could be formed. For instance, the metabolic activation of NPYR leads to the formation of adducts with deoxyguanosine, deoxyadenosine, deoxycytidine, and thymidine. nih.gov Mass spectrometry has become a powerful tool for the identification and quantification of such DNA adducts, providing crucial information on their structure and abundance. escholarship.org
Analytical Methodologies for N Nitrosohydroxyproline Quantification
Chromatographic Techniques for NHPRO Analysis
Chromatography is the cornerstone of NHPRO analysis, enabling the separation of the analyte from interfering components within the sample matrix. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two principal techniques utilized, often in tandem with specialized detectors to achieve the required sensitivity and selectivity.
Gas chromatography, particularly when coupled with a Thermal Energy Analyzer (TEA), has been a historically significant and powerful technique for the analysis of N-nitroso compounds, including N-nitrosoproline (NPRO), a compound closely related to NHPRO. nih.govfilab.fr The GC-TEA system offers high specificity for nitrogen-containing compounds. filab.frfilab.fr
The principle of GC-TEA involves the separation of volatile or derivatized compounds in the gas phase based on their boiling points and interactions with the stationary phase of the chromatographic column. filab.fr Following separation, the eluting compounds enter the TEA detector, where they are pyrolyzed. This process cleaves the N-NO bond in nitrosamines, releasing a nitric oxide (NO) radical. The NO radical then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light upon returning to its ground state. This chemiluminescence is detected by a photomultiplier tube, providing a highly specific and sensitive signal for N-nitroso compounds. nih.govfilab.fr
For the analysis of non-volatile nitrosamines like NHPRO, a derivatization step is typically required to convert them into a more volatile form suitable for GC analysis.
Table 1: Key Features of GC-TEA for N-Nitroso Compound Analysis
| Feature | Description |
| Principle | Separation of volatile compounds by GC, followed by pyrolysis and chemiluminescence detection of the NO radical. nih.govfilab.fr |
| Detector | Thermal Energy Analyzer (TEA) provides high selectivity for N-nitroso compounds. filab.fr |
| Sensitivity | Capable of detecting low levels of nitrosamines. researchgate.net |
| Sample Requirement | Analytes must be volatile or rendered volatile through derivatization. |
| Application | Historically used for quantifying NPRO in urine. nih.gov Also used for various nitrosamines in food, cosmetics, and environmental samples. filab.fr |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography is a versatile technique for the analysis of non-volatile and thermally labile compounds like NHPRO. nih.govnih.gov HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. nih.govnih.gov
Various HPLC methods have been developed for the separation of N-nitrosoamino acids. nih.gov These methods often utilize reversed-phase columns, such as C18, with a polar mobile phase. nih.gov The separation can be optimized by adjusting the mobile phase composition, pH, and temperature. nih.gov For instance, increasing the column temperature can enhance separation efficiency for some N-nitroso compounds. nih.gov
While HPLC provides the separation, a sensitive detector is required for quantification. Historically, HPLC has been coupled with the TEA detector through a post-column reaction interface, which allows for the analysis of aqueous mobile phases that are otherwise incompatible with the TEA. nih.gov This setup has demonstrated linearity for the analysis of N-nitrosoproline. nih.gov
Table 2: Representative HPLC Conditions for N-Nitrosoamino Acid Separation
| Parameter | Condition | Reference |
| Column | C18 reversed-phase | nih.gov |
| Mobile Phase | Methanol-water-acetonitrile with an ion-pairing reagent | nih.gov |
| Detector | Thermal Energy Analyzer (TEA) with post-column reaction | nih.gov |
| Temperature | Elevated temperatures (e.g., 90-100°C) can improve efficiency | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace-level quantification of nitrosamines due to its exceptional sensitivity, specificity, and versatility. nih.govmdpi.com This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by tandem mass spectrometry. nih.govmdpi.com
In an LC-MS/MS system, the compounds eluting from the HPLC column are introduced into the mass spectrometer's ion source, where they are ionized. The precursor ions of the target analyte are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. mdpi.com This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing the potential for interference from other compounds in the matrix. mdpi.com
Validated LC-MS/MS methods have been developed for the quantification of various nitrosamine (B1359907) impurities in pharmaceutical products, demonstrating excellent performance in terms of linearity, accuracy, precision, and low limits of detection (LOD) and quantification (LOQ). mdpi.com
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for N-Nitroso-Atenolol
| Validation Parameter | Result |
| Linear Range | 0.5–80 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Recovery) | Within acceptable limits |
| Precision | Within acceptable limits |
Source: Adapted from a study on N-nitroso-atenolol, demonstrating typical performance of LC-MS/MS for nitrosamine analysis. mdpi.com
Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) Interfaces
The interface between the liquid chromatograph and the mass spectrometer is a critical component, responsible for ionizing the analyte molecules. The two most common interfaces for nitrosamine analysis are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). wikipedia.orgnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In APCI, the eluent from the HPLC is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions. wikipedia.orgcreative-proteomics.com APCI is less susceptible to matrix effects than ESI and can handle higher mobile phase flow rates. creative-proteomics.com It has been successfully used for the analysis of various N-nitrosamine impurities. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and ionic compounds. nih.gov In ESI, a high voltage is applied to the liquid eluent, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte ions are expelled into the gas phase. nih.gov ESI can be operated in both positive and negative ion modes. For N-nitrosoamino acids like N-nitrosoproline, negative ESI-MS has been shown to be sensitive, detecting the deprotonated carboxylate anion. nih.gov
Table 4: Comparison of APCI and ESI Interfaces
| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Principle | Gas-phase ionization via corona discharge. wikipedia.orgcreative-proteomics.com | Ionization from charged droplets in an electric field. nih.gov |
| Analyte Suitability | Less polar to polar, thermally stable compounds. wikipedia.org | Polar and ionic compounds. nih.gov |
| Matrix Effects | Generally less susceptible. creative-proteomics.com | More prone to ion suppression or enhancement. |
| Flow Rate Compatibility | Accommodates higher flow rates. creative-proteomics.com | More sensitive to flow rate changes. |
| Ionization Products | Typically produces singly charged ions [M+H]⁺. wikipedia.org | Can produce singly or multiply charged ions. nih.gov |
Sample Preparation Techniques for NHPRO (Extraction and Clean-up)
Effective sample preparation is a critical step in the analytical workflow for NHPRO quantification, as it aims to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. arborassays.com The choice of sample preparation technique depends on the nature of the matrix (e.g., food, urine) and the analytical method being used.
Common sample preparation steps include:
Extraction: This is the initial step to separate the analyte from the bulk of the sample. For NHPRO in cured meat systems, methanol (B129727) has been used for extraction. researchgate.net For other nitrosamines in food, initial extraction into suitable solvents is a common practice. researchgate.net
Clean-up: This step is designed to remove co-extracted impurities that may interfere with the analysis. Techniques such as steam distillation and ion-exchange chromatography have been used for nitrosamine analysis. researchgate.net
Concentration: After extraction and clean-up, the sample is often concentrated to increase the analyte concentration and improve the sensitivity of the analysis.
Table 5: Sample Preparation Techniques for N-Nitroso Compounds
| Technique | Description | Application |
| Solvent Extraction | Use of a solvent (e.g., methanol) to dissolve and extract the analyte from the sample matrix. researchgate.net | Extraction of NHPRO from cured meat. researchgate.net |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. | Widely used for clean-up and concentration of various analytes from complex matrices. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from interfering components. | A common technique for sample clean-up in bioanalysis. |
| Steam Distillation | A separation process used to purify or isolate temperature-sensitive materials by passing steam through the sample. | Used for the isolation of volatile nitrosamines from food samples. researchgate.net |
Challenges in NHPRO Quantification in Complex Biological and Food Matrices
The quantification of NHPRO in complex matrices like biological fluids and food is fraught with challenges that can affect the accuracy and reliability of the results. nih.govnih.gov These challenges primarily stem from the low concentrations of the analyte and the presence of a multitude of other compounds that can interfere with the analysis. nih.govnih.gov
One of the most significant challenges in LC-MS-based methods is the matrix effect . nih.gov This phenomenon refers to the alteration of the analyte's ionization efficiency due to the presence of co-eluting components from the matrix. nih.goveijppr.com Matrix effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can result in inaccurate quantification. nih.goveijppr.com The composition of biological matrices like urine and plasma can be highly variable, leading to inconsistent matrix effects between samples. nih.gov
Other challenges include:
Low analyte concentrations: NHPRO is often present at trace levels, requiring highly sensitive analytical methods.
Interferences: Complex matrices contain numerous endogenous compounds that may have similar physicochemical properties to NHPRO, making their separation difficult. drawellanalytical.com In some cases, it has been reported that satisfactory results for NHPRO could not be obtained, likely due to such interferences. researchgate.net
Sample stability: NHPRO may be susceptible to degradation during sample collection, storage, and preparation. For instance, N-nitrosoproline has been found to be stable in urine when stored at -20°C with the addition of ammonium (B1175870) sulfamate. nih.gov
Table 6: Challenges in NHPRO Quantification
| Challenge | Description | Mitigation Strategies |
| Matrix Effect | Ion suppression or enhancement caused by co-eluting matrix components, leading to inaccurate quantification. nih.goveijppr.com | Improved sample clean-up, optimization of chromatographic conditions, use of matrix-matched standards, or stable isotope-labeled internal standards. nih.gov |
| Low Concentrations | NHPRO is often present at trace levels, requiring highly sensitive instrumentation. | Use of sensitive techniques like LC-MS/MS, and sample concentration steps. |
| Interferences | Co-eluting compounds from the matrix can interfere with the analyte signal. drawellanalytical.comresearchgate.net | High-resolution chromatography, selective detection methods (e.g., MS/MS), and thorough sample clean-up. drawellanalytical.com |
| Analyte Stability | Degradation of NHPRO during sample handling and storage. | Proper sample preservation (e.g., freezing, addition of preservatives). nih.gov |
Development of Methods for Monitoring In Vivo Formation and Excretion of NHPRO
The quantification of N-Nitrosohydroxyproline (NHPRO) excreted in urine serves as a critical index for estimating the extent of endogenous N-nitrosation, a process implicated in the formation of carcinogenic compounds within the body. Research has focused on developing and validating sensitive analytical methods to accurately measure NHPRO in biological matrices, thereby providing a non-invasive tool to study the in vivo formation of N-nitroso compounds.
A foundational principle underpinning these methodologies is the metabolic fate of N-nitrosoamino acids like NHPRO. Studies in animal models, specifically rats, have demonstrated that when NHPRO is administered orally, it is excreted largely unchanged. A significant portion of the administered dose, estimated to be between 88% and 96%, is recovered in the urine and feces. This high rate of excretion without metabolic alteration makes the quantification of urinary NHPRO a direct and reliable measure of its formation within the body.
The analytical approach of choice for the determination of NHPRO in urine is Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA). This technique offers high sensitivity and specificity for N-nitroso compounds. The TEA detector operates by pyrolyzing the N-NO bond, which releases a nitric oxide (NO) radical. This radical then reacts with ozone in the detector to produce chemiluminescence, which is measured to quantify the analyte. This detection method is highly specific to compounds containing the N-nitroso functional group, minimizing interference from other substances present in complex biological samples like urine.
Research on the in vivo formation of N-nitrosoamino acids in rats has shown that after the administration of precursor compounds (an amino acid and a nitrosating agent like sodium nitrite), the yield of these compounds excreted in the urine varies. Specifically, the formation and subsequent excretion of NHPRO have been observed to be greater than that of N-nitrosoproline (NPRO) and N-nitrososarcosine (NSAR) under similar experimental conditions. This suggests that hydroxyproline (B1673980) is more readily nitrosated in vivo than proline or sarcosine.
The development of these monitoring methods has enabled researchers to investigate the kinetics of endogenous nitrosation. For instance, studies have shown that the amount of N-nitrosoamino acids formed and excreted is proportional to the dose of the precursor amino acid and the square of the nitrite (B80452) dose. This relationship, first established for NPRO, provides a basis for understanding the factors that influence NHPRO formation in vivo.
Detailed Research Findings
The validation of analytical methods for NHPRO quantification involves assessing several key parameters to ensure the reliability of the data. While specific quantitative data for NHPRO is often presented in the context of broader studies on N-nitrosoamino acids, the established methodologies provide a framework for its precise measurement. The following tables illustrate the typical performance characteristics of a GC-TEA method tailored for NHPRO analysis in urine and the expected excretion data based on precursor administration in a controlled research setting.
Table 1: Performance Characteristics of a Validated GC-TEA Method for NHPRO Quantification in Urine
| Parameter | Typical Value/Finding |
|---|---|
| Analytical Technique | Gas Chromatography-Thermal Energy Analyzer (GC-TEA) |
| Sample Matrix | Rat Urine |
| Derivatization | Esterification (e.g., with diazomethane (B1218177) or BF3/methanol) to increase volatility for GC analysis |
| Limit of Detection (LOD) | Low µg/L range |
| Limit of Quantification (LOQ) | Low to mid µg/L range |
| Linearity (R²) | >0.99 |
| Recovery from Spiked Urine | Typically >90% |
| Inter-day Precision (RSD) | <10% |
| Intra-day Precision (RSD) | <5% |
Table 2: Illustrative Data on Urinary Excretion of NHPRO in Rats Following Precursor Administration
| Precursor Doses Administered | Mean 24-hour Urinary NHPRO Excretion (µg/rat) |
|---|---|
| Control (No precursors) | Not Detected |
| Low Hydroxyproline + Low Nitrite | 5.2 |
| High Hydroxyproline + Low Nitrite | 15.8 |
| Low Hydroxyproline + High Nitrite | 22.5 |
| High Hydroxyproline + High Nitrite | 65.1 |
These methods for monitoring the in vivo formation and excretion of NHPRO are invaluable for toxicological research and for understanding the factors that may influence the endogenous burden of N-nitroso compounds.
Epidemiological Studies and Human Exposure Assessment of N Nitrosohydroxyproline
Occurrence of NHPRO in Human Biological Samples (e.g., Urine, Gastric Juice, Blood)
N-nitroso compounds, including NHPRO, have been detected in various human biological samples. The primary route of excretion for N-nitrosamino acids like N-nitrosoproline (NPRO) and by extension NHPRO, is through urine. nih.govresearchgate.net Studies have shown that when administered orally to rats, N-nitrosamino acids such as NPRO, NHPRO, and nitrososarcosine (NSAR) are excreted largely unchanged in the urine and feces, with recovery rates of 88–96% of the initial dose. researchgate.net This suggests that urinary analysis is a reliable method for quantifying exposure to these compounds.
While much of the research has focused on N-nitrosoproline (NPRO), the methodologies used for its detection are often applicable to other N-nitrosamino acids. For instance, the "NPRO test," which measures the urinary excretion of NPRO after ingestion of its precursor, proline, has been a common method to estimate endogenous nitrosation. nih.gov During such studies, other unidentified N-nitroso compounds have often been detected, some of which were later identified as sulfur-containing N-nitrosamino acids like N-nitrosothiazolidine 4-carboxylic acid (NTCA) and N-nitroso-2-methylthiazolidine 4-carboxylic acid (NMTCA). nih.gov The presence of these compounds highlights the complexity of the N-nitroso compound profile in human urine. nih.govnih.gov
The concentration of these compounds can be influenced by various factors, including diet and disease state. nih.gov For example, the presence of gastric lesions has been associated with altered gastric juice pH and nitrite (B80452) concentrations, although a direct link to NPRO excretion was not established in one study. nih.gov
NHPRO as a Biomarker for Endogenous Nitrosation
Endogenous nitrosation is the formation of N-nitroso compounds within the body from precursors such as amines and amides reacting with nitrosating agents derived from dietary nitrate (B79036) and nitrite. nih.govdfg.de This internal formation is a significant source of human exposure to potentially carcinogenic N-nitroso compounds. dfg.denih.gov NHPRO, along with NPRO, has been utilized as a biomarker to estimate the extent of this endogenous process. nih.govresearchgate.netnih.gov
The rationale for using N-nitrosamino acids like NHPRO as biomarkers is that they are typically not carcinogenic themselves and are excreted quantitatively in the urine, providing a direct measure of their formation in the body. researchgate.net The amount of NPRO excreted in the urine of rats, for instance, is proportional to the ingested doses of its precursors, proline and nitrite. researchgate.net This dose-response relationship allows researchers to model the kinetics of endogenous nitrosation. researchgate.net
Several pathways for endogenous nitrosation have been identified. Besides the well-known acid-catalyzed nitrosation in the stomach, other pathways catalyzed by bacteria and mammalian cells may also contribute. nih.gov The mammalian cell-catalyzed pathway can utilize arginine as a precursor for the nitrosating agent and is estimated to contribute to a basal level of endogenous nitrosation. nih.gov The measurement of urinary N-nitrosamino acids like NHPRO can therefore provide an integrated index of exposure to various nitrosating agents and their precursors from different sources. nih.gov
Dietary Exposure to NHPRO and Other N-Nitrosamines
Human exposure to N-nitroso compounds occurs through two primary routes: the consumption of preformed N-nitrosamines in food and the endogenous formation from dietary precursors. bibliomed.orgresearchgate.net N-nitrosamines can be found in a variety of processed foods as unintentional by-products of preparation and processing, particularly in cured meats, fish, and cheese where nitrites are used as preservatives. bibliomed.orgnih.gov
While specific data on NHPRO levels in food is less abundant compared to other N-nitrosamines like N-nitrosodimethylamine (NDMA), the precursors for NHPRO formation, namely hydroxyproline (B1673980) and nitrosating agents, are present in the diet. Hydroxyproline is a major component of collagen, which is abundant in meat and meat products. Dietary nitrates, which can be converted to nitrites, are found in high concentrations in many vegetables. taylorandfrancis.com
The way food is cooked is also a significant factor in the formation of N-nitroso compounds. bibliomed.org High-temperature cooking methods such as frying can increase the levels of certain nitrosamines in nitrite-cured meats. bibliomed.orgresearchgate.net Conversely, some processing methods like pasteurization can inhibit the generation of NDMA and N-nitrosodiethylamine (NDEA) in meat. nih.gov
Studies have been conducted to create databases of N-nitroso compound concentrations in various foodstuffs to better estimate dietary intake. bezpecnostpotravin.cz These databases show that foods like bacon, sausage, and cured luncheon meats can have some of the highest concentrations of certain N-nitrosamines. bezpecnostpotravin.czfood.gov.uk
Association of NHPRO Levels with Health Outcomes (e.g., Cancer Risk)
The primary health concern associated with exposure to N-nitroso compounds is their potential carcinogenic activity. thehealthsciencesacademy.orgjchr.org Approximately 90% of the 300 N-nitroso compounds tested have been shown to be carcinogenic in various animal species. bezpecnostpotravin.cz This has led to the hypothesis that endogenous formation of these compounds could play a role in human cancers, particularly of the stomach, esophagus, and other parts of the gastrointestinal tract. nih.govnih.gov
Epidemiological studies have explored the association between markers of endogenous nitrosation, like urinary NPRO, and the risk of certain cancers. In some studies, higher exposure to endogenous N-nitroso compounds was found in populations at high risk for cancers of the stomach, esophagus, oral cavity, and urinary bladder. nih.gov However, the evidence from population studies has been inconsistent. nih.gov
A nested case-control study within the Shanghai Cohort Study found no statistically significant association between urinary levels of N-nitroso compounds and the risk of gastric cancer. plos.orgnih.gov However, urinary nitrate levels, a precursor for endogenous nitrosation, were positively associated with gastric cancer risk in individuals without a history of Helicobacter pylori infection. plos.org
| Study (Cohort) | Compound/Index | Cancer Type | Association |
|---|---|---|---|
| EPIC-EURGAST | Dietary NDMA | Gastric Cancer | No association nih.govscispace.com |
| EPIC-EURGAST | Endogenous NOC (ENOC) Index | Non-cardia Gastric Cancer | Significant positive association nih.govscispace.com |
| EPIC-Norfolk | Dietary NDMA | Gastrointestinal Cancers (specifically rectal) | Significant positive association nih.govresearchgate.net |
| Shanghai Cohort Study | Urinary N-Nitroso Compounds | Gastric Cancer | No statistically significant association plos.orgnih.gov |
| Shanghai Cohort Study | Urinary Nitrate | Gastric Cancer (in H. pylori negative individuals) | Positive association plos.org |
Limitations of Available Human Data and Need for Further Epidemiological Investigation
Despite the plausible mechanistic link between N-nitroso compounds and cancer, the epidemiological evidence in humans remains inconclusive for several reasons. One of the major challenges is the accurate assessment of exposure to both preformed and endogenously formed N-nitroso compounds. nih.gov Dietary questionnaires, while useful, are subject to recall bias. nih.gov
The use of biomarkers like urinary NHPRO also has its limitations. While it provides a snapshot of recent endogenous formation, it can be influenced by short-term dietary intake and may not reflect long-term exposure, which is more relevant for cancer development. nih.gov Furthermore, the complexity of endogenous nitrosation, which can be influenced by factors like gastric pH, the presence of inhibitors (e.g., vitamin C) and catalysts, and the gut microbiome, makes it difficult to isolate the specific contribution of any single precursor or pathway. nih.govnih.govresearchgate.net
Confounding factors are another significant issue in epidemiological studies. nih.gov For example, the association between red and processed meat consumption and cancer risk could be attributed to multiple components in meat, not just those that contribute to N-nitroso compound formation. scispace.com Helicobacter pylori infection is a strong risk factor for gastric cancer and can influence the gastric environment, potentially interacting with or masking the effects of endogenous nitrosation. scispace.complos.org
Moreover, the sensitivity and specificity of biomarkers are critical for their utility in risk assessment. nih.gov An ideal biomarker should be reliably quantifiable and strongly correlated with disease progression. nih.gov The development and validation of such biomarkers for cancer risk are challenging and require robust study designs. nih.govsemanticscholar.org The high cost and logistical challenges of large-scale biomarker studies can also be a barrier. fightcancer.org
Given these limitations, there is a clear need for further well-designed epidemiological investigations. Future studies should aim to incorporate more comprehensive exposure assessment methods, including repeated biomarker measurements over time, and should carefully control for confounding variables. Prospective cohort studies are particularly valuable in this regard as they can establish temporality and reduce recall bias. nih.gov
Prevention and Mitigation Strategies for N Nitrosohydroxyproline Formation and Exposure
Strategies to Reduce Endogenous NHPRO Formation
Endogenous formation refers to the synthesis of N-nitroso compounds within the body. This process can occur in various locations, including the stomach, where acidic conditions are favorable for the reaction between nitrosating agents (like nitrite) and amines.
Certain dietary components have been identified as effective inhibitors of endogenous nitrosation. Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are prominent among these, acting as antioxidants that can block the formation of N-nitroso compounds. nih.govbibliomed.org
Ascorbic acid is a water-soluble antioxidant that can rapidly reduce nitrosating agents, thereby preventing them from reacting with amines to form N-nitroso compounds. nih.govdntb.gov.ua Studies have shown that the intake of fresh fruits and vegetables, which are rich sources of Vitamin C, is negatively correlated with certain types of cancers, an association attributed in part to the inhibition of in vivo N-nitroso compound formation. nih.govnih.gov Research has demonstrated that ingesting ascorbic acid can significantly decrease the levels of endogenously formed N-nitrosoproline excreted in urine. nih.govresearchgate.net
Alpha-tocopherol, a fat-soluble vitamin, also functions as an inhibitor of nitrosation. nih.govnih.gov It is particularly effective in the lipid phase of the stomach contents. The simultaneous intake of Vitamin C and Vitamin E can have a stronger inhibitory effect on the formation of N-nitrosamines than either vitamin alone. nih.gov These dietary interventions are considered a key strategy for reducing the body's internal production of potentially harmful N-nitroso compounds. bibliomed.org
Table 1: Dietary Interventions for Reducing Endogenous N-Nitroso Compound Formation
| Intervention | Mechanism of Action | Key Research Findings |
|---|---|---|
| Ascorbic Acid (Vitamin C) | Acts as a potent antioxidant, destroying nitrosating agents before they can react with amines. nih.gov | Intake is negatively correlated with cancers of the stomach and esophagus, likely due to the inhibition of in vivo N-nitroso compound formation. nih.gov Ingestion of ascorbic acid has been shown to decrease urinary excretion of N-nitrosoproline. nih.gov |
| Alpha-Tocopherol (Vitamin E) | Functions as an antioxidant to prevent the nitrosation of amino substrates under physiological conditions. nih.gov | Effective in inhibiting N-nitrosamine formation, with a potentially stronger synergistic effect when combined with Vitamin C. nih.gov |
Minimizing Exogenous NHPRO Formation in Food Products
Exogenous formation occurs when N-nitroso compounds are created directly within food products, typically during processing, preservation, or cooking. bibliomed.org Cured meats, which use nitrite (B80452) as a preservative, are a significant source of preformed N-nitrosamines. nih.gov
The conditions under which food is processed and cooked play a crucial role in the formation of N-nitrosamines. High temperatures are a primary factor in promoting the chemical reactions that lead to their creation. mdpi.com
Temperature Control: Studies have shown that an increase in N-nitrosamines can be observed in meat products heated to temperatures above 130°C. researchgate.net Specifically, the formation of certain nitrosamines like N-nitrosodimethylamine (NDMA) is influenced by temperatures exceeding 120°C, while others like N-nitrosopyrrolidine (NPYR) see increased formation at temperatures of 200°C or higher. mdpi.comresearchgate.net
Cooking Method: The method of cooking significantly impacts nitrosamine (B1359907) levels. Frying, particularly pan-frying, tends to produce the highest levels of N-nitrosamines due to the high temperatures involved. bibliomed.orgresearchgate.net In contrast, cooking methods like boiling and microwaving are considered more suitable for cured meats as they generally result in lower nitrosamine formation. researchgate.net
Table 2: Impact of Food Processing Conditions on N-Nitrosamine Formation
| Processing Factor | Condition | Effect on N-Nitrosamine Levels |
|---|---|---|
| Temperature | Heating above 120-130°C | Significant increase in N-nitrosamine formation. mdpi.comresearchgate.net |
| Cooking Method | Frying and Grilling | Higher formation of N-nitrosamines compared to other methods. bibliomed.orgmdpi.com |
| Cooking Method | Boiling and Microwaving | Considered more suitable for cured meats to minimize N-nitrosamine formation. researchgate.net |
| Nitrite Level | Higher added nitrite concentration | Positively correlated with the amount of N-nitrosamines formed. researchgate.net |
To counteract the formation of N-nitrosamines during food processing, various inhibitory substances can be added. Ascorbic acid and its salt, sodium ascorbate, are widely used in the curing of meats for this purpose. researchgate.netnih.gov These compounds work by converting the nitrosating agent, nitrite, into nitric oxide, which has a lower potential to form N-nitrosamines. researchgate.net This practice has been effective in reducing the levels of volatile nitrosamines in food products like bacon. nih.gov Other phenolic compounds and plant extracts have also been shown to inhibit the formation of N-nitroso compounds. nih.gov
Regulatory Considerations and Public Health Implications
N-nitroso compounds are classified as probable human carcinogens based on extensive animal studies, which have demonstrated their ability to cause cancer in a wide range of species. who.inteuropa.eu Although direct evidence in humans is limited, it is widely presumed that these compounds may also be carcinogenic to humans. who.int
This has led regulatory bodies worldwide to take a precautionary approach. Organizations such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for various industries to detect and prevent the presence of unacceptable levels of nitrosamine impurities. europa.eufda.gov The general consensus is that exposure to N-nitroso compounds should be kept as low as practically achievable. who.int
Public health recommendations often focus on dietary choices, such as increasing the consumption of fresh fruits and vegetables rich in vitamins C and E, and moderating the intake of nitrite-cured and high-temperature cooked meats. bibliomed.orgnih.gov Raising public and manufacturer awareness about the risks and the methods to inhibit N-nitroso compound formation is a key public health strategy. bibliomed.orgresearchgate.net
Table 3: Regulatory and Public Health Stance on N-Nitroso Compounds
| Aspect | Key Consideration | Source/Rationale |
|---|---|---|
| Carcinogenicity Classification | Classified as probable human carcinogens. | Based on extensive animal studies showing carcinogenicity in a wide range of species. who.inteuropa.eu |
| Regulatory Approach | Exposure should be kept as low as practically achievable. | A precautionary principle adopted by regulatory agencies due to the potential cancer risk. who.int |
| Public Health Recommendation | Increase intake of fruits and vegetables; moderate consumption of cured and fried meats. | Dietary sources of vitamins C and E can inhibit endogenous formation, while certain foods and cooking methods increase exposure. bibliomed.orgnih.gov |
Q & A
Q. Q1. What analytical methodologies are recommended for detecting and quantifying N-Nitrosohydroxyproline (NHPRO) in complex matrices like food or biological samples?
Methodological Answer: NHPRO detection requires multi-step isolation and quantification due to its polarity and low volatility. A validated approach involves:
- Sample Preparation : Solvent extraction (e.g., dichloromethane) followed by liquid-liquid partitioning to remove interfering compounds .
- Isolation : Column chromatography (e.g., silica gel) to separate NHPRO from co-extracted nitrosamines .
- Derivatization : Trimethylsilylation to enhance volatility for gas chromatography (GC) analysis .
- Detection : GC coupled with mass fragmentography (GC-MS/MS) using selective ion monitoring (SIM) for specificity. Limits of detection (LOD) typically range from 0.1–1.0 µg/kg in food matrices .
Q. Q2. What are the primary pathways for NHPRO formation in processed foods or pharmaceutical formulations?
Methodological Answer: NHPRO forms via nitrosation reactions between hydroxyproline (a secondary amine) and nitrosating agents (e.g., nitrites in acidic conditions). Key factors to study include:
- pH Dependence : Optimal nitrosation occurs at pH 2–4, common in gastric environments or acidic food preservation .
- Catalysts : Thiocyanate (from saliva or food additives) accelerates reaction rates experimentally; quantify using kinetic modeling under simulated physiological conditions .
- Inhibitors : Ascorbic acid or α-tocopherol can suppress formation—test efficacy via controlled spiking experiments .
Q. Q3. What regulatory limits or safety thresholds apply to NHPRO in pharmaceuticals or food products?
Methodological Answer: While no specific limits exist for NHPRO, guidelines for nitrosamine impurities in pharmaceuticals (e.g., EMA/FDA) recommend:
- Acceptable Intake (AI) : ≤ 96 ng/day for most nitrosamines, extrapolated from carcinogenicity data .
- Analytical Thresholds : Method validation must achieve LOD ≤ 30% of the AI. Use LC-HRMS or GC-MS for trace analysis, with spike-recovery studies (80–120% recovery) to confirm accuracy .
Advanced Research Questions
Q. Q4. How can conflicting carcinogenicity data for NHPRO be resolved, given its classification as "inadequate evidence" in animal models?
Methodological Answer: Address contradictions through:
- Dose-Response Studies : Conduct long-term bioassays using transgenic rodent models (e.g., Tg.rasH2) to assess tumorigenicity at varying doses (e.g., 0.1–100 mg/kg/day) .
- Mechanistic Probes : Evaluate DNA adduct formation via P-postlabeling or LC-MS/MS. Compare with structurally similar nitrosamines (e.g., N-nitrosoproline) to infer metabolic activation pathways .
- Epigenetic Analysis : Profile methylation changes (e.g., whole-genome bisulfite sequencing) in exposed tissues to identify non-genotoxic carcinogenesis mechanisms .
Q. Q5. What advanced analytical strategies improve specificity in differentiating NHPRO from co-eluting isomers or degradation products?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms with mass accuracy < 3 ppm. Key diagnostic ions for NHPRO include m/z 131.0485 (
) and characteristic fragments (e.g., m/z 84.0444 for pyrrolidine ring cleavage) . - Multi-Dimensional Chromatography : Employ LC × LC with HILIC and reversed-phase columns to resolve polar isomers .
- Isotopic Labeling : Synthesize N-labeled NHPRO as an internal standard to correct matrix effects in quantitative workflows .
Q. Q6. How should researchers design experiments to validate NHPRO detection methods in compliance with ICH M10 guidelines?
Methodological Answer: Follow a stepwise validation protocol:
Specificity : Test interference from structurally related compounds (e.g., N-nitrosoproline) and matrix components (e.g., lipids, proteins) .
Linearity : Establish over 50–150% of the target range (e.g., 1–100 ng/mL) with R ≥ 0.995 .
Precision : Perform intra-day (n=6) and inter-day (n=3) replicates; accept %RSD ≤ 15% .
Robustness : Vary column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%) to assess method resilience .
Q. Q7. What computational tools are effective in predicting NHPRO reactivity or metabolic pathways?
Methodological Answer:
- Quantum Mechanical (QM) Modeling : Use Gaussian or ORCA to calculate nitrosamine bond dissociation energies (BDEs) and predict stability under thermal stress .
- In Silico Metabolism : Employ GLORY or Meteor Nexus to simulate cytochrome P450-mediated activation (e.g., α-hydroxylation) and identify potential toxic metabolites .
Data Analysis and Contradiction Management
Q. Q8. How can researchers statistically analyze low-dose NHPRO exposure data with non-linear dose-response relationships?
Methodological Answer:
Q. Q9. What frameworks guide hypothesis generation when NHPRO data contradicts established nitrosamine toxicokinetic models?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
